6-Thiocyanatoriboflavin

Description

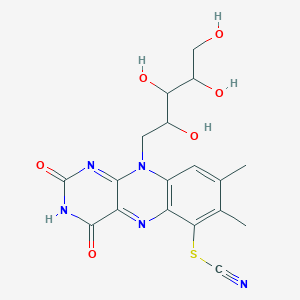

6-Thiocyanatoriboflavin is a synthetic derivative of riboflavin (vitamin B₂), where the hydroxyl group at the 6-position of the isoalloxazine ring is replaced by a thiocyano (-SCN) functional group . This modification alters its electronic and steric properties, influencing its redox behavior, solubility, and interactions with enzymes or metal ions. Its synthesis typically involves nucleophilic substitution reactions under controlled conditions, though detailed synthetic protocols remain proprietary in many cases.

Properties

CAS No. |

73647-56-0 |

|---|---|

Molecular Formula |

C18H19N5O6S |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

[7,8-dimethyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-6-yl] thiocyanate |

InChI |

InChI=1S/C18H19N5O6S/c1-7-3-9-12(15(8(7)2)30-6-19)20-13-16(21-18(29)22-17(13)28)23(9)4-10(25)14(27)11(26)5-24/h3,10-11,14,24-27H,4-5H2,1-2H3,(H,22,28,29) |

InChI Key |

FRZYWMHJCZJTRV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

Synonyms |

6-SCN-riboflavin 6-thiocyanatoriboflavin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key riboflavin derivatives modified at the 6-position include:

The thiocyano group in this compound confers unique reactivity, such as nucleophilic displacement or metal-binding capabilities, distinguishing it from analogs like 6-hydroxy- or 6-methylriboflavin.

Stability Under Experimental Conditions

Studies involving high-temperature (800–820°C) and acidic/basic conditions (e.g., H₂SO₄, HCl) reveal that this compound is less thermally stable than its analogs. For example, under pyrolytic conditions, the SCN group decomposes, releasing volatile byproducts (e.g., HCN, SO₂), whereas 6-mercaptoriboflavin forms more stable metal sulfides under similar treatments .

Research Findings and Limitations

- A 2016 study employing ICP-MS/OES analyzed metal interactions with riboflavin derivatives. This compound showed weak affinity for Zn²⁺ and Cu²⁺ compared to 6-mercaptoriboflavin, which formed stable complexes .

- Stability assays under acidic conditions (pH < 3) indicated rapid degradation of this compound, whereas 6-methylriboflavin remained intact, highlighting the susceptibility of the SCN group to hydrolysis .

Limitations : Direct comparative data on enzymatic inhibition or pharmacokinetics are scarce. The Russian study focused on analytical methods rather than biological applications, necessitating further interdisciplinary research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.